molecular formula C20H20N2O8 B584330 N-Des(dimethyl)-4-epi-tetracycline CAS No. 53864-51-0

N-Des(dimethyl)-4-epi-tetracycline

Cat. No.: B584330
CAS No.: 53864-51-0
M. Wt: 416.386
InChI Key: LOBRISOPZPWKQW-AWFHZVIGSA-N
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Description

N-Des(dimethyl)-4-epi-tetracycline is a derivative of tetracycline, a well-known antibiotic. This compound is structurally modified to enhance its properties and effectiveness in various applications. It is particularly noted for its potential in scientific research and industrial applications due to its unique chemical structure.

Scientific Research Applications

N-Des(dimethyl)-4-epi-tetracycline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use in developing new antibiotics or therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet for N-Des(dimethyl)-4-epi-tetracycline is not available in the resources . Therefore, the specific safety and hazard information for this compound is not known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(dimethyl)-4-epi-tetracycline involves several steps, starting from the basic tetracycline structure. The process typically includes selective demethylation and epimerization reactions. Specific reagents and catalysts are used to achieve the desired modifications. For instance, the use of strong bases and specific solvents can facilitate the demethylation process, while epimerization may require controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Des(dimethyl)-4-epi-tetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound .

Mechanism of Action

The mechanism of action of N-Des(dimethyl)-4-epi-tetracycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other tetracycline derivatives, where the compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-4-amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O8/c1-19(29)6-3-2-4-9(23)10(6)14(24)11-7(19)5-8-13(21)15(25)12(18(22)28)17(27)20(8,30)16(11)26/h2-4,7-8,13,23-24,27,29-30H,5,21H2,1H3,(H2,22,28)/t7-,8-,13+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBRISOPZPWKQW-AWFHZVIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747516
Record name (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53864-51-0
Record name (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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